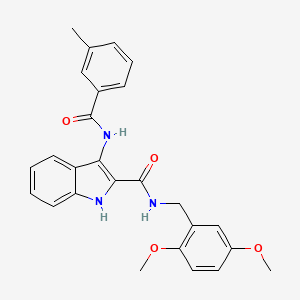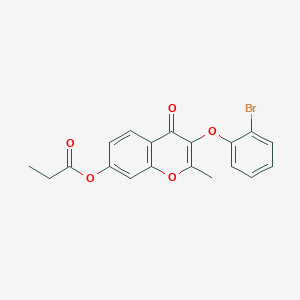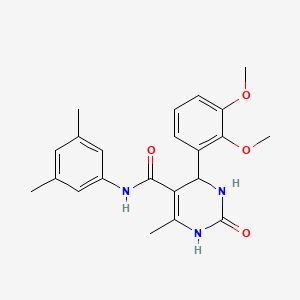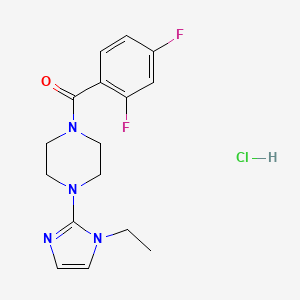
N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide, also known as DMBA-AM-1, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in the field of drug discovery. This compound is a derivative of the naturally occurring indole alkaloid, which has been found to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
作用機序
The precise mechanism of action of N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully elucidate the mechanism of action of N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide.
Biochemical and Physiological Effects:
Studies have shown that N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide can induce a range of biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide has been found to inhibit cell growth and induce apoptosis. Additionally, N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide has been found to inhibit the migration and invasion of cancer cells, which could help prevent the spread of cancer. Inflammatory cells have also been found to be affected by N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide, with studies showing that it can inhibit the production of pro-inflammatory cytokines. Further research is needed to fully understand the biochemical and physiological effects of N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide.
実験室実験の利点と制限
One advantage of N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide is its potent antitumor activity, which makes it a promising candidate for drug discovery research. Additionally, N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide has been found to exhibit anti-inflammatory and antimicrobial properties, which could make it useful in the development of new treatments for inflammatory diseases and infections. However, one limitation of N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide is its potential toxicity, which could limit its use in clinical applications. Further research is needed to fully understand the toxicity profile of N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide.
将来の方向性
There are several future directions for research involving N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide. One area of interest is in the development of new cancer treatments. Studies have shown that N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide exhibits potent antitumor activity, and further research is needed to fully understand its mechanism of action and potential clinical applications. Additionally, N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide has been found to possess anti-inflammatory and antimicrobial properties, which could make it useful in the development of new treatments for inflammatory diseases and infections. Further research is needed to fully understand the potential applications of N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide in these areas.
合成法
The synthesis of N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide involves a multi-step process that begins with the reaction of 3-methylbenzamide with 2,5-dimethoxybenzyl bromide to form an intermediate compound. This intermediate is then reacted with indole-2-carboxylic acid to yield the final product, N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide has been found to possess a range of biological activities, making it a promising candidate for drug discovery research. One of the primary applications of N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide is in the development of new cancer treatments. Studies have shown that N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide has been found to possess anti-inflammatory and antimicrobial properties, which could make it useful in the development of new treatments for inflammatory diseases and infections.
特性
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-16-7-6-8-17(13-16)25(30)29-23-20-9-4-5-10-21(20)28-24(23)26(31)27-15-18-14-19(32-2)11-12-22(18)33-3/h4-14,28H,15H2,1-3H3,(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEGRYLGSKHIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2901680.png)

![N-(2,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2901683.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+](/img/structure/B2901684.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide](/img/structure/B2901689.png)
![1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2901691.png)

![N-(3-cyanophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2901694.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2901695.png)


![4-[bis(prop-2-enyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2901699.png)
![Methyl 5-(((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2901700.png)
![4-methoxy-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2901702.png)